molecular formula C24H21FN4OS B12475549 N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B12475549
M. Wt: 432.5 g/mol
InChI Key: ZZLLREFCZHPBSY-UHFFFAOYSA-N
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Description

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzamide group, and a fluorobenzyl sulfanyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with a thiol group, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling with Benzamide: The final step involves coupling the triazole intermediate with benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: NaH, K2CO3, TEA

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The fluorobenzyl sulfanyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{4-ethyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide
  • N-(4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide
  • N-(4-{4-ethyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Uniqueness

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

N-[4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H21FN4OS/c1-2-29-22(27-28-24(29)31-16-17-8-12-20(25)13-9-17)18-10-14-21(15-11-18)26-23(30)19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,26,30)

InChI Key

ZZLLREFCZHPBSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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